molecular formula C17H20N8O2 B6534192 N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1070862-25-7

N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534192
CAS No.: 1070862-25-7
M. Wt: 368.4 g/mol
InChI Key: HJQCSLQVXDKAHR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine-carboxamide scaffold. The 2-methoxyphenyl group enhances lipophilicity and may influence receptor binding through π-π stacking or hydrogen bonding. The methyl substitution on the triazole ring likely improves metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-23-15-14(21-22-23)16(19-11-18-15)24-7-9-25(10-8-24)17(26)20-12-5-3-4-6-13(12)27-2/h3-6,11H,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQCSLQVXDKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

While the specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other compounds can influence the action of pharmaceutical compounds

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Physicochemical Properties
Compound Core Structure Key Substituents Molecular Weight (Da) Notable Features
Target Compound Triazolo[4,5-d]pyrimidine 2-Methoxyphenyl, methyl-triazole ~400 (estimated) High rigidity, potential kinase binding
Compound 28 Benzo[b][1,4]oxazin-3-one Pyridin-3-yl, propanoyl linker 410.18 Flexible linker, ester/carbonyl groups
Compound 29a Benzo[b][1,4]oxazin-3-one Pyridin-3-yl, acetamide-piperazine 424.20 Enhanced hydrogen bonding capacity
Compound 29b Benzo[b][1,4]oxazin-3-one Phenethyl, acetamide-piperazine ~435 (estimated) Increased lipophilicity
Compound 3c Pyrimido[4,5-d]pyrimidinone Acrylamide, methoxy-phenyl-piperazine ~550 (estimated) Covalent binding potential

Pharmacological Implications

  • Target Selectivity: The triazolo-pyrimidine core may favor ATP-binding pockets in kinases, while benzo[b][1,4]oxazin-3-one derivatives (e.g., 28) could target enzymes with larger hydrophobic pockets due to their flexible propanoyl linkers .
  • Metabolic Stability: The methyl group on the triazole ring in the target compound may reduce CYP450-mediated oxidation compared to the unsubstituted oxazinone rings in 28-29b .

NMR and Electronic Environment Analysis

  • The target compound’s methoxy group (δ ~3.8–4.0 ppm in $^1$H-NMR) likely induces electron-donating effects, stabilizing aromatic interactions. In contrast, compound 28 ’s O-CH$_2$-CO group (δ 4.59 ppm) introduces electron-withdrawing character, altering binding kinetics .
  • Compound 29a ’s pyridin-3-yl group (δ 8.48–8.40 ppm) may engage in hydrogen bonding with Asp/Glu residues, a feature absent in the target compound’s methoxyphenyl group .

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